molecular formula C11H13N3O2S B8350476 N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-methyl-acetamide

N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-methyl-acetamide

Cat. No. B8350476
M. Wt: 251.31 g/mol
InChI Key: NTGWLDRDCSEQHP-UHFFFAOYSA-N
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Patent
US06713499B2

Procedure details

To a stirred solution of 120 mg (0.57 mmol) 4-methoxy-N7-methyl-benzothiazole-2,7-diamine in 1 ml dichloromethane and 1 ml tetrahydrofuran at 0° C. was added 0.09 ml (1.15 mmol) pyridine. A solution of 0.04 ml (0.57 mmol) acetyl chloride in 1 ml dichloromethane was then added dropwise and stirring continued for 3 h at 0° C. The mixture was then concentrated in vacuo. Flash chromatography (30/1 dichloromethane/methanol) afforded 60 mg (42%) N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-methyl-acetamide as a light brown crystalline solid, ES-MS m/e (%): 252 (M+H+, 100).
Name
4-methoxy-N7-methyl-benzothiazole-2,7-diamine
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C2[N:9]=[C:10]([NH2:12])[S:11][C:7]=2[C:6]([NH:13][CH3:14])=[CH:5][CH:4]=1.N1C=CC=C[CH:16]=1.[C:21](Cl)(=[O:23])[CH3:22].[O:25]1CC[CH2:27][CH2:26]1>ClCCl>[NH2:12][C:10]1[S:11][C:7]2[C:6]([N:13]([CH3:14])[C:26](=[O:25])[CH3:27])=[CH:5][CH:4]=[C:21]([O:23][CH3:16])[C:22]=2[N:9]=1

Inputs

Step One
Name
4-methoxy-N7-methyl-benzothiazole-2,7-diamine
Quantity
120 mg
Type
reactant
Smiles
COC1=CC=C(C2=C1N=C(S2)N)NC
Name
Quantity
0.09 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.04 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1SC2=C(N1)C(=CC=C2N(C(C)=O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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